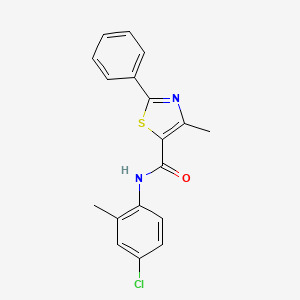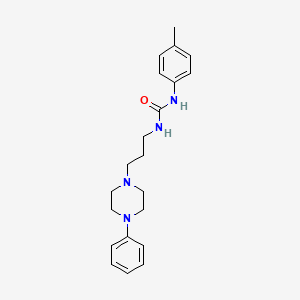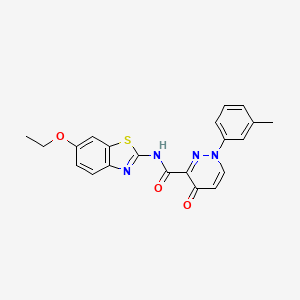![molecular formula C22H20ClN3O3 B11372323 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11372323.png)
5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({4-[(2-クロロベンジル)オキシ]-3-メトキシベンジル}アミノ)-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オン: は、医薬品化学や材料科学など、様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、生物活性で知られるベンゾイミダゾールコアと、薬理学的特性を高める可能性のあるクロロベンジル基を特徴としています。
2. 製法
合成経路と反応条件
5-({4-[(2-クロロベンジル)オキシ]-3-メトキシベンジル}アミノ)-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンの合成は、通常、複数のステップを含みます。
ベンゾイミダゾールコアの形成: これは、o-フェニレンジアミンと適切なカルボン酸またはその誘導体を酸性条件下で縮合させることで達成できます。
クロロベンジル基の導入: クロロベンジル基は、求核置換反応を介して導入できます。この反応では、ベンゾイミダゾールコアが塩基の存在下で2-クロロベンジルクロリドと反応します。
メトキシ化: メトキシ基は、硫酸ジメチルやヨードメタンなどの試薬を用いたメチル化反応によって導入できます。
最終カップリング: 最後のステップは、適切な条件下で中間体を4-ヒドロキシ-3-メトキシベンジルアミンとカップリングさせて、目的の化合物を形成することです。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、自動合成プラットフォーム、クロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメトキシ基とアミノ基で酸化反応を起こす可能性があります。
還元: 還元反応は、誘導体中に存在する場合、ニトロ基を標的にすることができます。
置換: クロロベンジル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用できます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムがあります。
置換: アミンやチオールなどの求核剤を塩基性条件下で用いることができます。
主な生成物
酸化: 生成物には、キノンまたは他の酸化された誘導体を含めることができます。
還元: 還元されたアミンまたはアルコール。
置換: 置換されたベンゾイミダゾール誘導体。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、様々な官能基化が可能になり、有機合成において貴重なものとなっています。
生物学
生物学的に、ベンゾイミダゾールコアは、抗菌作用と抗寄生虫作用で知られています。この化合物は、様々な病原体に対する潜在的な薬物候補として調べることができます。
医学
医学において、この化合物の誘導体は、特に感染症や癌の治療における治療薬としての可能性について調査できます。
産業
工業的に、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新規材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Coupling: The final step involves coupling the intermediate with 4-hydroxy-3-methoxybenzylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzimidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, the benzimidazole core is known for its antimicrobial and antiparasitic properties. This compound could be explored for its potential as a drug candidate against various pathogens.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
5-({4-[(2-クロロベンジル)オキシ]-3-メトキシベンジル}アミノ)-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含む可能性があります。ベンゾイミダゾールコアは、DNAやタンパク質に結合し、その機能を阻害することができます。クロロベンジル基は、結合親和性と特異性を高める可能性があります。
6. 類似化合物の比較
類似化合物
- 5-({4-[(2-クロロベンジル)オキシ]-3-メトキシベンジリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル)酢酸
- 5-{4-[(2-クロロベンジル)オキシ]フェニル}-4-(4-フルオロベンゾイル)-3-ヒドロキシ-1-[2-(1H-イミダゾール-5-イル)エチル]-1,5-ジヒドロ-2H-ピロール-2-オン
独自性
ベンゾイミダゾールコアとクロロベンジル基およびメトキシ基のユニークな組み合わせにより、この化合物は独特の化学的および生物学的特性を持っています。
類似化合物との比較
Similar Compounds
- 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
- 5-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The unique combination of the benzimidazole core with the chlorobenzyl and methoxy groups gives this compound distinct chemical and biological properties
特性
分子式 |
C22H20ClN3O3 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC名 |
5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C22H20ClN3O3/c1-28-21-10-14(6-9-20(21)29-13-15-4-2-3-5-17(15)23)12-24-16-7-8-18-19(11-16)26-22(27)25-18/h2-11,24H,12-13H2,1H3,(H2,25,26,27) |
InChIキー |
VWYPGCJMOWTUAT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11372242.png)

![3-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11372255.png)
![2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11372267.png)

![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11372276.png)
![3-bromo-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11372281.png)
![2-chloro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11372285.png)
![4-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11372288.png)
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11372294.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11372299.png)


![2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11372313.png)
